4-(4-Bromobutyl)morpholine hydrobromide CAS number and properties
4-(4-Bromobutyl)morpholine hydrobromide CAS number and properties
An In-depth Technical Guide to 4-(4-Bromobutyl)morpholine Hydrobromide
Abstract: This technical guide provides a comprehensive overview of 4-(4-Bromobutyl)morpholine hydrobromide (CAS No: 1803587-12-3), a key intermediate in pharmaceutical and materials science research. The document details its physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery and development. Methodologies for its synthesis and characterization are presented, alongside critical safety and handling information. This guide is intended for researchers, chemists, and drug development professionals who utilize morpholine-containing building blocks in their work.
Chemical Identity and Physicochemical Properties
4-(4-Bromobutyl)morpholine hydrobromide is a quaternary ammonium salt that features a morpholine ring N-substituted with a 4-bromobutyl chain.[1] The hydrobromide salt form generally enhances the compound's stability and solubility in aqueous media, making it highly suitable for a variety of applications in biochemistry and pharmacology.[1] The presence of the reactive bromobutyl group makes it a versatile reagent for nucleophilic substitution reactions.[1]
Table 1: Physicochemical Properties of 4-(4-Bromobutyl)morpholine Hydrobromide
| Property | Value | Source(s) |
| CAS Number | 1803587-12-3 | [1][2][3] |
| Molecular Formula | C₈H₁₇Br₂NO | [1][3] |
| Molecular Weight | 303.03 g/mol | [1][3] |
| IUPAC Name | 4-(4-bromobutyl)morpholine; hydrobromide | [1] |
| InChI Key | XKJZEEFMNOLWDM-UHFFFAOYSA-N | [1] |
| Appearance | White to yellow or pink solid (Typical for related compounds) | |
| Solubility | The hydrobromide form enhances solubility.[1] | |
| Stability | The hydrobromide form enhances stability.[1] |
Synthesis and Spectroscopic Characterization
The synthesis of N-substituted morpholines is a foundational practice in medicinal chemistry.[4] The morpholine moiety is a well-regarded pharmacophore known to impart favorable physicochemical properties, such as improved metabolic stability and solubility, to drug candidates.[4][5]
Synthetic Route
The most common synthesis of 4-(4-Bromobutyl)morpholine hydrobromide proceeds via a classical nucleophilic substitution reaction.[1] In this process, the secondary amine of the morpholine ring acts as the nucleophile, attacking the electrophilic carbon of 1,4-dibromobutane.[1][4]
Caption: General workflow for the synthesis of 4-(4-Bromobutyl)morpholine HBr.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve morpholine (1.0 equivalent) and 1,4-dibromobutane (1.2 equivalents) in a suitable solvent such as acetonitrile or ethanol.[1]
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The hydrobromide salt may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the final, purified 4-(4-Bromobutyl)morpholine hydrobromide.
-
Characterization: Confirm the identity and purity of the synthesized compound using standard spectroscopic methods, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Reactivity and Applications in Organic Synthesis
The chemical utility of 4-(4-Bromobutyl)morpholine hydrobromide is primarily dictated by the reactivity of its terminal bromine atom.[1] The bromobutyl group is an excellent leaving group in nucleophilic substitution reactions, making the compound a valuable alkylating agent.[1]
This reactivity allows it to serve as a versatile building block for introducing the morpholinobutyl moiety into more complex molecular architectures.[1] This is a common strategy in medicinal chemistry to modulate a drug candidate's pharmacokinetic profile.
Caption: Reactivity of 4-(4-Bromobutyl)morpholine via nucleophilic substitution.
Applications in Drug Discovery and Development
The morpholine heterocycle is a privileged scaffold in modern drug discovery, appearing in numerous approved and experimental drugs.[6][7] It is often incorporated to enhance potency, modulate PK/PD properties, or act as a scaffold to correctly orient other functional groups.[7]
4-(4-Bromobutyl)morpholine hydrobromide serves as a key intermediate for synthesizing compounds targeting a range of biological systems:
-
Enzyme Inhibition: The compound has been investigated for its potential as an enzyme inhibitor.[1] Its reactive handle allows for covalent modification of active sites in target biomolecules.[1]
-
CNS Drug Discovery: Aryl-morpholine structures are known to interact with targets like the PI3K kinase family, and the morpholine ring can improve a compound's ability to cross the blood-brain barrier.[7]
-
General Pharmaceutical Development: It is used as a reference compound in drug testing and as a building block for creating diverse chemical libraries for screening.[1] The morpholine group can be a key pharmacophore for improving a molecule's drug-like properties.[4]
Safety and Handling
As with any laboratory chemical, 4-(4-Bromobutyl)morpholine hydrobromide must be handled with appropriate care. The available safety data indicates several hazards.[2]
Table 2: GHS Hazard Information
| Hazard Code | Description | Source |
| H302 | Harmful if swallowed | [2] |
| H315 | Causes skin irritation | [2] |
| H319 | Causes serious eye irritation | [2] |
| H335 | May cause respiratory irritation | [2] |
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[8]
-
Storage: Store in a tightly closed container in a cool, dry place.[8]
-
First Aid:
Analytical Methodologies
To ensure the quality and purity of 4-(4-Bromobutyl)morpholine hydrobromide and to quantify it in subsequent reaction mixtures or final products, robust analytical methods are essential.
-
Purity Assessment: Elemental analysis can be used to confirm the empirical formula, while Thermogravimetric Analysis (TGA) can determine thermal stability.[1]
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming the molecular structure of the synthesized compound.[5]
-
Quantification: For quantifying morpholine derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the methods of choice.[11] GC-MS often provides high sensitivity, sometimes requiring derivatization to improve volatility.[11][12]
Conclusion
4-(4-Bromobutyl)morpholine hydrobromide is a highly valuable and versatile chemical intermediate. Its well-defined reactivity, combined with the beneficial properties imparted by the morpholine ring, establishes its importance as a building block in the synthesis of novel pharmaceuticals and advanced materials. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in a research and development setting.
References
- Chemical Label for 4-(4-bromobutyl)morpholine hydrobromide. (n.d.).
-
4-(4-Bromophenyl)morpholine | C10H12BrNO | CID 11622851. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
4-(2-Bromoethyl)morpholine hydrobromide | C6H13Br2NO | CID 21509544. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Morpholines. Synthesis and Biological Activity. (2014). ResearchGate. Retrieved January 19, 2026, from [Link]
-
GHS 11 (Rev.11) SDS Word 下载CAS: 42802-94-8. (n.d.). XiXisys. Retrieved January 19, 2026, from [Link]
-
4-(4-Bromopyridin-2-yl)morpholine | C9H11BrN2O | CID 51063918. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2019). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemical-label.com [chemical-label.com]
- 3. calpaclab.com [calpaclab.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Applications of Morpholine in Chemical Industry_Chemicalbook [chemicalbook.com]
- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. cdnisotopes.com [cdnisotopes.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
